molecular formula C9H15N5OS B6010110 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B6010110
M. Wt: 241.32 g/mol
InChI Key: REFGLYOVLUHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carbonyl group and an ethyl hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction is usually carried out in the presence of a catalyst, such as iodine, under controlled temperature conditions . The reaction conditions, including solvent choice and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS/c1-4-10-9(16)12-11-8(15)7-5-14(3)13-6(7)2/h5H,4H2,1-3H3,(H,11,15)(H2,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFGLYOVLUHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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